(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol
Description
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol (CAS 142508-07-4) is a chiral secondary amine with molecular formula C₁₇H₂₁NO and molecular weight 255.35 g/mol. This compound is characterized by a 1,2-diphenylethanol backbone substituted with an isopropylamino group at the C2 position. Its stereochemistry—(1R,2S)—is critical for its applications in asymmetric synthesis and chiral resolution. The compound is typically synthesized via multistep organic reactions, including Boc-protection and cyclization steps, as outlined in mechanochemical protocols . Key properties include:
Properties
IUPAC Name |
(1R,2S)-1,2-diphenyl-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILABSMRKFLZNPK-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenyl-substituted precursors.
Formation of the Ethanolic Backbone: The ethanolic backbone is constructed through a series of reactions, including nucleophilic substitution and reduction.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via reductive amination or other suitable amination techniques.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chiral Auxiliary in Organic Synthesis
One of the primary applications of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are used to induce chirality in reactions that would otherwise yield racemic mixtures. For instance, this compound has been utilized in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes, showcasing its effectiveness in facilitating enantioselective transformations .
Iridium-Catalyzed Reactions
Research has demonstrated that this compound can be employed in iridium-catalyzed reactions for the racemization of amino alcohols. In a study, this compound was tested for its ability to undergo epimerization under specific catalytic conditions, although it showed no reaction under certain conditions . This highlights the need for optimized conditions to exploit its potential fully.
Vanadium(V) Schiff Base Complexes
The preparation of vanadium(V) Schiff base complexes using this compound has been reported. These complexes serve as catalysts in the oxidation of sulfides and olefins, demonstrating the compound's utility in catalysis beyond just chiral synthesis .
NMDA Receptor Modulation
This compound has been investigated for its affinity toward NMDA receptors. Studies involving the resolution of 1,2-diphenylethylamine into its enantiomers have shown that these compounds can serve as precursors for synthesizing NMDA channel blockers. This application is particularly relevant in the context of neurological research and drug development .
JAK Inhibitors
The compound is also noted as an intermediate in the synthesis of JAK inhibitors, which are critical in treating autoimmune diseases and certain cancers. The ability to manipulate its structure for pharmacological purposes emphasizes its importance in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Amino Group
Table 1: Substituent Effects on Key Properties
Key Observations :
- Isopropylamino vs. Benzylamino: The benzyl group in (1S,2S)-2-(Benzylamino)-1,2-diphenylethanol introduces π-π stacking interactions, enhancing crystal stability in diastereomeric salts. However, the isopropyl group in the target compound offers superior steric bulk, improving enantioselectivity in some resolutions .
- Cyclohexylamino: The bulkier cyclohexyl group reduces solubility in polar solvents but increases thermal stability in crystalline phases .
Stereochemical Variations
Key Observations :
Functional Group Modifications
- Amino vs. Hydroxyl Groups: The parent compound 1,2-diphenylethanol (CAS 6142-57-0) lacks the amino substituent, making it prone to acid-catalyzed dehydration to trans-stilbene . In contrast, the amino group in the target compound stabilizes intermediates, reducing reactivity toward elimination.
- Toxicity Profile: Derivatives like 1,2-diphenylethyl benzoate (Product 4q, ) exhibit toxicity against E. coli K12 strains, suggesting that the isopropylamino group may modulate biological activity through membrane interaction or metabolic interference .
Chiral Resolution Efficiency
- (1R,2S)-2-Amino-1,2-diphenylethanol (CAS 23190-16-1, a related compound) resolves 2-arylalkanoic acids via diastereomeric salt formation. The less-soluble salt incorporates water molecules, reinforcing hydrogen-bond networks and enhancing separation efficiency .
- Comparison with Cyclohexylamino Analogs: The cyclohexylamino derivative (CAS 153322-13-5) forms more rigid crystals due to steric hindrance, but its resolution efficiency is lower than the isopropylamino variant due to reduced hydrogen-bond flexibility .
Biological Activity
(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a diphenylethanol backbone with an isopropylamino substituent, which contributes to its unique pharmacological properties. This article aims to explore the biological activity of this compound through a review of existing literature, including relevant case studies and research findings.
- Molecular Formula : C17H21NO
- CAS Number : 222555-57-9
- Molecular Weight : 271.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential as an inhibitor of specific enzymes and receptors involved in inflammatory processes.
Key Mechanisms:
- Inhibition of Vascular Adhesion Protein-1 (VAP-1) : This compound has been studied for its ability to inhibit VAP-1, a primary amine oxidase implicated in inflammatory diseases. In vitro studies have demonstrated that it binds reversibly to VAP-1, thus inhibiting its activity and potentially reducing leukocyte trafficking to sites of inflammation .
- Chiral Selectivity : The compound's chirality plays a significant role in its biological activity. Research indicates that different enantiomers exhibit varying degrees of effectiveness against biological targets, making the understanding of stereochemistry crucial for drug development .
Biological Activity Data
| Activity | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| VAP-1 Inhibition | Vascular Adhesion Protein-1 | 20 - 290 | |
| Racemization Studies | Various Amines | Not Applicable |
Study 1: Inhibition of VAP-1
A study conducted on novel pyridazinone inhibitors highlighted the effectiveness of this compound as a selective inhibitor of human VAP-1. The results showed that while the compound effectively inhibited human VAP-1 with IC50 values ranging from 20 nM to 290 nM, it exhibited poor inhibitory effects on rodent VAP-1 homologs .
Study 2: Enantioselective Reactions
Research into the enantioselective alkylation of aldehydes using this compound demonstrated its utility as a chiral auxiliary in organic synthesis. The compound facilitated the formation of chiral products with high selectivity, underscoring its importance in asymmetric synthesis .
Q & A
Q. What are the standard methods for synthesizing (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol?
The compound is synthesized via a multi-step process involving protection of the amino group and subsequent functionalization. For example, in a mechanochemical approach, (1R,2S)-2-amino-1,2-diphenylethanol is first protected with tert-butoxycarbonyl (Boc) groups using (Boc)₂O in tetrahydrofuran (THF) with Na₂CO₃ as a base. The Boc-protected intermediate is then cyclized using SOCl₂ in dichloromethane (DCM) to form a key intermediate for ligand synthesis . This method achieves high yields (89%) and is scalable for research purposes.
Q. How is the stereochemical configuration of this compound confirmed?
X-ray crystallography is the gold standard for determining stereochemistry. For example, diastereomeric salts formed during chiral resolution of 2-arylalkanoic acids with this compound are analyzed to reveal columnar hydrogen-bond networks. These networks stabilize the crystal lattice and allow precise assignment of the (1R,2S) configuration . Complementary techniques include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry to measure optical rotation .
Q. What analytical techniques are critical for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with chiral columns is used to resolve enantiomeric impurities. Impurity profiling, such as detecting 1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanol, requires LC-MS for mass confirmation . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and polymorphic transitions, which are critical for crystallization studies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in chiral discrimination during crystallization?
The compound acts as a resolving agent by forming diastereomeric salts with target acids. Crystal structure analyses show that inclusion of water molecules in the less-soluble salt strengthens hydrogen-bond networks (e.g., O–H···N and N–H···O interactions), significantly reducing solubility. In contrast, the more-soluble salt lacks water, leading to weaker interactions and higher solubility. This differential stability underpins high-resolution efficiency for acids with para-substituted aromatic groups .
Q. How does this compound enable enantioselective reductions of prochiral ketones?
Chiral hydrides are generated by reacting the compound with lithium aluminium hydride (LiAlH₄). The resulting complex exhibits enantioface differentiation during ketone reduction. For example, reductions of aryl ketones yield alcohols with 26–72% enantiomeric excess (ee), depending on steric and electronic effects of substituents. The threo configuration of the amino alcohol enhances stereochemical control compared to erythro derivatives .
Q. What structural features make this compound suitable for supramolecular host systems?
The compound’s rigid (1R,2S) configuration and hydrogen-bonding capability enable self-assembly into chiral 21-helical columnar structures. These columns form channel-like cavities that encapsulate thiophene derivatives, as demonstrated in solid-state fluorescence studies. The host-guest interactions are stabilized by π-π stacking and hydrogen bonds, with fluorescence quenching dependent on guest molecule orientation .
Q. How does acid-catalyzed dehydration of related 1,2-diphenylethanol derivatives inform stability studies?
Studies on 1,2-diphenylethanol show that dehydration proceeds via a carbocation intermediate, with a rate-limiting proton loss to form trans-stilbene. Kinetic isotope effects (kH/kD = 1.83) and racemization rates (58x faster than dehydration) suggest a stepwise mechanism. These insights guide storage conditions for this compound, emphasizing avoidance of acidic environments to prevent degradation .
Methodological Recommendations
- Crystallization Optimization : Use water as a co-solvent to stabilize hydrogen-bond networks during diastereomeric salt formation .
- Enantioselective Reductions : Prefer threo-configured derivatives for higher ee in ketone reductions .
- Impurity Control : Employ preparative HPLC with polar organic mode (e.g., heptane/ethanol gradients) to separate structurally similar byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
